molecular formula C9H8FN3OS B13703430 5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13703430
M. Wt: 225.25 g/mol
InChI Key: ZOOMMXMXRIBISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD22564285 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD22564285 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of MFCD22564285 is scaled up using optimized synthetic routes. These methods often involve the use of large reactors and continuous flow systems to increase efficiency and reduce costs. The industrial production process also includes purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD22564285 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD22564285 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of MFCD

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(3-fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-5(2-6(10)4-7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

ZOOMMXMXRIBISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)N)F

Origin of Product

United States

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